molecular formula C14H27N3 B13427699 4-(Pyrrolidin-1-yl)-1,4'-bipiperidine

4-(Pyrrolidin-1-yl)-1,4'-bipiperidine

Cat. No.: B13427699
M. Wt: 237.38 g/mol
InChI Key: JQTILPJYKNBJDE-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)-1,4’-bipiperidine is a compound that features a pyrrolidine ring attached to a bipiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)-1,4’-bipiperidine typically involves the reaction of pyrrolidine with a bipiperidine precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often include the use of boron reagents, palladium catalysts, and appropriate solvents like ethanol or dioxane .

Industrial Production Methods

Industrial production of 4-(Pyrrolidin-1-yl)-1,4’-bipiperidine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions, along with efficient catalysts, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)-1,4’-bipiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, nickel.

    Solvents: Ethanol, dioxane, tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Pyrrolidin-1-yl)-1,4’-bipiperidine include:

Uniqueness

4-(Pyrrolidin-1-yl)-1,4’-bipiperidine is unique due to its combination of the pyrrolidine and bipiperidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H27N3

Molecular Weight

237.38 g/mol

IUPAC Name

1-piperidin-4-yl-4-pyrrolidin-1-ylpiperidine

InChI

InChI=1S/C14H27N3/c1-2-10-16(9-1)14-5-11-17(12-6-14)13-3-7-15-8-4-13/h13-15H,1-12H2

InChI Key

JQTILPJYKNBJDE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C3CCNCC3

Origin of Product

United States

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